molecular formula C8H6Br2O2 B189561 Methyl 2,6-dibromobenzoate CAS No. 873994-34-4

Methyl 2,6-dibromobenzoate

Cat. No. B189561
CAS RN: 873994-34-4
M. Wt: 293.94 g/mol
InChI Key: XBRJXFYZADAIRU-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromobenzoate (MDB) is a chemical compound with a molecular formula of C7H5Br2O2. It is a colorless solid that is insoluble in water and soluble in ethanol. It is used in a variety of scientific research applications, as well as in the synthesis of other compounds. The compound is often used as a starting material in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

1. Chemical Analysis and Material Science

Methyl 2,6-dibromobenzoate and its derivatives play a significant role in chemical analysis and material science. For example, the study by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate, a related compound, provides insights into its molecular structure, which is crucial for various applications in cosmetics, drugs, and food preservation. Their work involved detailed crystal structure analysis and computational calculations, offering a deep understanding of the molecular properties of such compounds (Sharfalddin et al., 2020).

2. Polymer Science and Energy Storage

In polymer science and energy storage, derivatives of methyl 2,6-dibromobenzoate have been utilized. Wang et al. (2017) investigated copolymers made from cyclopentadithiophene and methyl-2,5-dibromobenzoate for use in lithium-ion batteries. Their research highlights the potential of these materials in improving the performance of energy storage devices (Wang et al., 2017).

3. Synthesis of Organic Compounds

The synthesis of various organic compounds, including pharmaceuticals and agrochemicals, often involves the use of methyl 2,6-dibromobenzoate. For instance, Yuan-xiang (2008) described the synthesis of methyl 2,6-dihydroxybenzoate and its further conversion to other compounds, demonstrating the chemical versatility of these types of molecules (Yuan-xiang, 2008).

4. Liquid Chromatography

In the field of chromatography, derivatives of methyl 2,6-dibromobenzoate have been used as additives to improve separation processes. Tanaka et al. (1985) explored the use of 2,6-methylated derivatives in liquid chromatography, demonstrating their efficacy in separating complex mixtures (Tanaka et al., 1985).

5. Development of Non-Linear Optical Materials

The synthesis of novel materials with potential non-linear optic applications also involves the use of derivatives of methyl 2,6-dibromobenzoate. Hrobárik et al. (2004) reported the synthesis of push-pull benzothiazole derivatives, showcasing the application of these compounds in developing new optical materials (Hrobárik et al., 2004).

6. Environmental and Toxicological Studies

Methyl 2,6-dibromobenzoate derivatives have also been studied in environmental and toxicological contexts. Anichina et al. (2010) investigated the interactions of halobenzoquinones, including derivatives of methyl 2,6-dibromobenzoate, with biomolecules, providing insights into their potential toxic effects (Anichina et al., 2010).

properties

IUPAC Name

methyl 2,6-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRJXFYZADAIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355780
Record name methyl 2,6-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-dibromobenzoate

CAS RN

873994-34-4
Record name methyl 2,6-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,6-dibromobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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